molecular formula C18H19N3O3S B7471402 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B7471402
M. Wt: 357.4 g/mol
InChI Key: SVICWZNEYBAYMN-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that features an indole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multi-step organic reactions. One common method involves the reaction of 1H-indole-3-acetic acid with 4-aminobenzenesulfonamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of advanced materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)acetonitrile: Another indole derivative with different functional groups.

    3-(1H-indol-5-yl)-1,2,4-oxadiazole: A compound with similar indole structure but different substituents.

    2-(1H-indol-3-yl)cyclohexan-1-one: An indole derivative with a cyclohexanone group.

Uniqueness

2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to the presence of both an indole ring and a sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c19-25(23,24)15-7-5-13(6-8-15)9-10-20-18(22)11-14-12-21-17-4-2-1-3-16(14)17/h1-8,12,21H,9-11H2,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVICWZNEYBAYMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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